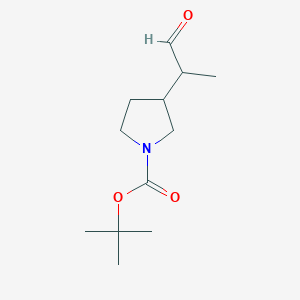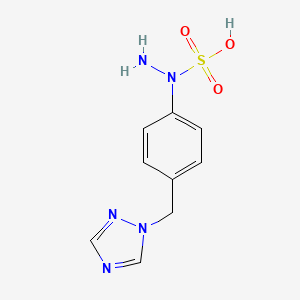![molecular formula C14H14O2 B13935175 (2-Methoxy-[1,1'-biphenyl]-3-yl)methanol CAS No. 81948-57-4](/img/structure/B13935175.png)
(2-Methoxy-[1,1'-biphenyl]-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methoxy-[1,1’-biphenyl]-3-yl)methanol is an organic compound with the molecular formula C13H12O2 It is a derivative of biphenyl, where a methoxy group is attached to one phenyl ring and a hydroxymethyl group is attached to the other
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxy-[1,1’-biphenyl]-3-yl)methanol typically involves the following steps:
Grignard Reaction: The preparation begins with the formation of a Grignard reagent from 2-bromoanisole and magnesium in dry ether. This Grignard reagent is then reacted with benzaldehyde to form the corresponding alcohol.
Reduction: The intermediate product is then reduced using a suitable reducing agent such as lithium aluminum hydride to yield (2-Methoxy-[1,1’-biphenyl]-3-yl)methanol.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the above synthetic routes for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions: (2-Methoxy-[1,1’-biphenyl]-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The methoxy group can be reduced to a hydroxyl group using strong reducing agents like borane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Borane in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: (2-Methoxy-[1,1’-biphenyl]-3-yl)carboxylic acid.
Reduction: (2-Hydroxy-[1,1’-biphenyl]-3-yl)methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
科学的研究の応用
(2-Methoxy-[1,1’-biphenyl]-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a model compound in studies of aromatic substitution reactions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of advanced materials, including polymers and liquid crystals.
作用機序
The mechanism of action of (2-Methoxy-[1,1’-biphenyl]-3-yl)methanol depends on its specific application. In biological systems, it may interact with cellular targets through hydrogen bonding and hydrophobic interactions. The methoxy and hydroxymethyl groups can participate in various biochemical pathways, influencing the compound’s reactivity and binding affinity.
類似化合物との比較
2-Methoxybiphenyl: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
2-Hydroxybiphenyl: Lacks the methoxy group, which affects its solubility and reactivity.
Biphenyl-2-ylmethanol: Similar structure but without the methoxy group, leading to different chemical properties.
Uniqueness: (2-Methoxy-[1,1’-biphenyl]-3-yl)methanol is unique due to the presence of both methoxy and hydroxymethyl groups, which confer distinct chemical and physical properties
特性
CAS番号 |
81948-57-4 |
|---|---|
分子式 |
C14H14O2 |
分子量 |
214.26 g/mol |
IUPAC名 |
(2-methoxy-3-phenylphenyl)methanol |
InChI |
InChI=1S/C14H14O2/c1-16-14-12(10-15)8-5-9-13(14)11-6-3-2-4-7-11/h2-9,15H,10H2,1H3 |
InChIキー |
XHWWAHIOVHNULY-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC=C1C2=CC=CC=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




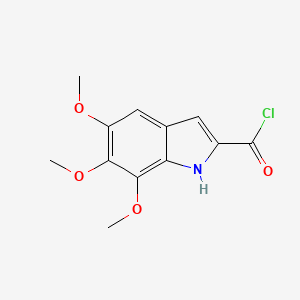

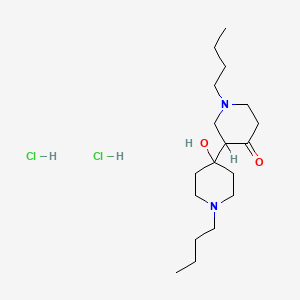
![1H-Pyrrolo[2,3-b]pyridine, 3-(3-furanyl)-1-[(4-methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B13935114.png)
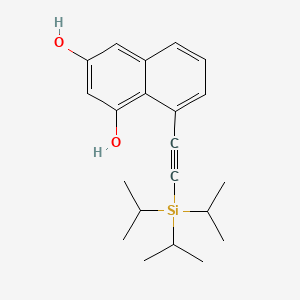


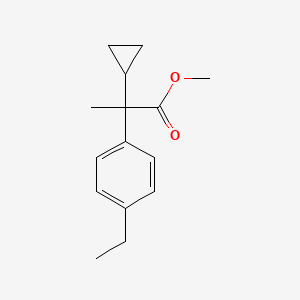
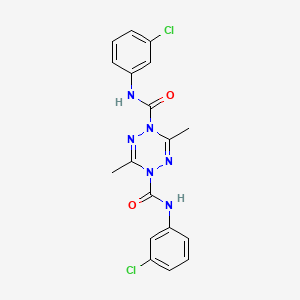
![5-Ethynyl-1-methyl-1H-benzo[d]imidazole](/img/structure/B13935156.png)
